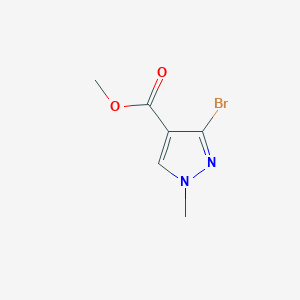![molecular formula C13H14F2N6O2 B10907329 [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10907329.png)
[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the difluoromethyl and hydroxyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method can be optimized to reduce reaction times and improve overall efficiency, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(Difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have utility in drug development, particularly for conditions involving enzyme modulation.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl and hydroxyl groups play crucial roles in binding to these targets, influencing their activity and function. The compound’s structure allows it to modulate biochemical pathways, making it a valuable tool for studying cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-(Trifluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone
- [5-(Chloromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone
Uniqueness
Compared to similar compounds, [5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it particularly valuable for various applications.
Propriétés
Formule moléculaire |
C13H14F2N6O2 |
|---|---|
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-[1-(pyrazol-1-ylmethyl)pyrazol-3-yl]methanone |
InChI |
InChI=1S/C13H14F2N6O2/c1-9-7-13(23,12(14)15)21(17-9)11(22)10-3-6-20(18-10)8-19-5-2-4-16-19/h2-6,12,23H,7-8H2,1H3 |
Clé InChI |
NCZIOKBRYLGEKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=NN(C=C2)CN3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B10907248.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10907256.png)
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B10907260.png)

![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10907267.png)
![2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B10907273.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B10907278.png)
![6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10907296.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B10907309.png)
![N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B10907314.png)
![1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium](/img/structure/B10907318.png)
![2-(4-tert-butylphenyl)-N'-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10907319.png)

![1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10907321.png)